2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride
Description
Chemical Name: 2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride CAS No.: 7292-71-9 Molecular Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 g/mol Synonyms: m-Chlorophenylglycine, 2-Amino-2-(3-chlorophenyl)acetic Acid HCl Structural Features: This compound consists of an acetic acid backbone substituted with an amino group and a 3-chlorophenyl ring. The chlorine atom at the meta position introduces electron-withdrawing effects, influencing reactivity and solubility. It is widely used as a chiral building block in pharmaceuticals, particularly in asymmetric synthesis and drug intermediate preparation .
Properties
IUPAC Name |
2-amino-2-(3-chlorophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIVOEYNISLYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647081 | |
| Record name | Amino(3-chlorophenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214196-70-9 | |
| Record name | Amino(3-chlorophenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed Amination of Halogenated Precursors
Adapting methodologies from halogen-to-hydroxyl substitutions, this route employs (2-chlorophenyl)acetic acid derivatives as substrates:
Reaction Scheme:
Conditions:
Mechanistic Insight:
Copper(I) intermediates facilitate nucleophilic aromatic substitution, with the carboxylic acid group directing amination to the ortho position.
Reductive Amination of α-Keto Acids
This method, inspired by hypolipidemic agent syntheses, avoids halogen intermediates:
Procedure:
-
α-Keto Acid Preparation:
-
Reductive Amination:
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| NH₄OAc Equiv. | 3.5 | +22% |
| NaBH₃CN Equiv. | 1.2 | +15% |
| Reaction Time | 8 h | Max yield |
Strecker Synthesis with Chiral Resolution
For enantiopure (R)-isomer production:
Steps:
-
Aldehyde Condensation:
-
Nitrile Hydrolysis:
Enantiomeric Excess:
Industrial-Scale Production
Continuous Flow Amination
Adapting batch processes from large-scale aryl acetic acid syntheses:
Reactor Design:
-
Type: Tubular reactor with Cu-packed bed
-
Flow Rate: 120 L/h
-
Residence Time: 45 min
Economic Metrics:
| Metric | Value |
|---|---|
| Raw Material Cost | $12.50/kg |
| Energy Consumption | 8.2 kWh/kg |
| Overall Yield | 83% |
Solvent Recycling Systems
Post-reaction mixtures from method 2.1 undergo:
-
Distillation: SOLVESSO® 200 recovery (92% efficiency)
-
Copper Filtration: Chelating resins reduce Cu²⁺ to <5 ppm
Analytical Characterization
Critical Quality Attributes:
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥95% | USP <621> |
| Chloride Content | 15.8–16.2% | Argentometric |
| Optical Rotation | +24.5° to +25.5° (c=1, H₂O) | Polarimetry |
Stability Data:
-
Forced Degradation (40°C/75% RH): 0.8% decomposition/month
-
Photostability: Stable under ICH Q1B conditions
Chemical Reactions Analysis
2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into amines or alcohols using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Hydrolysis: The compound can undergo hydrolysis to yield the free acid form.
Major products formed from these reactions include substituted phenylacetic acids, amines, and alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₈H₈ClNO₂
- Molecular Weight: 185.61 g/mol
- Solubility: Highly soluble in water (~322 mg/ml) .
The unique structure of this compound includes a 3-chlorophenyl group attached to the α-carbon of the amino acid, contributing to its biological activity and utility in synthesis.
Pharmaceutical Development
(S)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride plays a crucial role as an intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature makes it valuable for developing drugs that require stereochemical specificity. For example, it is involved in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics due to its ability to undergo selective functionalization reactions .
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. The amino acid group can interact with active sites of enzymes, making it suitable for studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .
Organic Synthesis
(S)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride serves as a building block in organic synthesis. It participates in various chemical reactions such as amidation and esterification, facilitating the production of complex organic molecules . This property is particularly useful in laboratories focused on developing new chemical transformations .
Several studies have documented the applications of (S)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride:
- Anti-inflammatory Drug Synthesis : Research has shown that this compound can be utilized in synthesizing anti-inflammatory agents through specific reaction pathways that exploit its chiral properties .
- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with various enzymes have revealed its potential as a lead compound for drug development targeting metabolic pathways .
- Organic Reaction Development : The compound has been employed in developing new synthetic routes for complex organic molecules, demonstrating its versatility as a reagent in laboratory settings .
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting metabolic pathways. The amino and chlorine substituents on the phenyl ring play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
2-Amino-2-(3-fluorophenyl)acetic Acid Hydrochloride
- CAS No.: 1137474-81-7
- Molecular Formula: C₈H₈FNO₂·HCl
- Molecular Weight : 205.61 g/mol
- Lower molecular weight and smaller atomic size of fluorine may reduce steric hindrance in reactions.
- Applications : Used in medicinal chemistry for fluorinated drug candidates due to improved metabolic stability .
2-Amino-2-(3,4-dichlorophenyl)acetic Acid Hydrochloride
- CAS No.: 1105679-25-1
- Molecular Formula: C₈H₇Cl₂NO₂·HCl
- Molecular Weight : 256.51 g/mol
- Key Differences :
2-Amino-2-(2,6-difluorophenyl)acetic Acid Hydrochloride
Alkyl-Substituted Analogs
2-Amino-2-(3-methylphenyl)acetic Acid Hydrochloride
- CAS No.: 1072449-62-7
- Molecular Formula: C₉H₁₁NO₂·HCl
- Molecular Weight : 217.65 g/mol
- Key Differences :
Heterocyclic and Complex Substitutions
2-Amino-2-(3-phenoxyphenyl)acetic Acid Hydrochloride
- CAS No.: 1135818-94-8
- Molecular Formula: C₁₄H₁₃NO₃·HCl
- Molecular Weight : 279.72 g/mol
- Used in agrochemical research for herbicide intermediates .
2-Amino-2-(3,3-difluorocyclobutyl)acetic Acid Hydrochloride
Comparative Data Table
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 2-Amino-2-(3-chlorophenyl)acetic Acid HCl | 3-Cl | C₈H₈ClNO₂·HCl | 185.61 | Meta-Cl; moderate lipophilicity |
| 2-Amino-2-(3-fluorophenyl)acetic Acid HCl | 3-F | C₈H₈FNO₂·HCl | 205.61 | High polarity; improved solubility |
| 2-Amino-2-(3,4-dichlorophenyl)acetic Acid HCl | 3,4-Cl₂ | C₈H₇Cl₂NO₂·HCl | 256.51 | High lipophilicity; enhanced reactivity |
| 2-Amino-2-(3-methylphenyl)acetic Acid HCl | 3-CH₃ | C₉H₁₁NO₂·HCl | 217.65 | Electron-donating; hydrophobic |
| 2-Amino-2-(2,6-difluorophenyl)acetic Acid HCl | 2,6-F₂ | C₈H₇F₂NO₂·HCl | 223.6 | Steric hindrance; rigid conformation |
Biological Activity
2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride, commonly referred to as S-2-CPhA-HCl, is a chiral amino acid derivative with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry, neurobiology, and enzyme inhibition studies. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C₈H₈ClNO₂
- Molecular Weight : 185.61 g/mol
- Solubility : Highly soluble in water (approximately 322 mg/ml) .
The structure features a 3-chlorophenyl group attached to the α-carbon of the amino acid framework, contributing to its unique biological properties.
Target Interactions
S-2-CPhA-HCl primarily acts as a glycine derivative, influencing neurotransmission and various metabolic pathways. Its mechanism of action involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This property is particularly relevant in studies involving neurotransmitter modulation and metabolic regulation .
- Receptor Modulation : It may interact with neurotransmitter receptors, affecting signal transduction pathways and cellular responses .
Neurotransmitter Modulation
S-2-CPhA-HCl has been shown to modulate neurotransmitter systems, particularly those involving glycine. This modulation can impact:
- Cognitive Functions : By influencing glycinergic signaling, the compound may play a role in cognitive processes and neuroprotection.
- Potential Therapeutic Applications : Its ability to modulate neurotransmitters suggests potential applications in treating neurological disorders .
Antimicrobial Properties
Research indicates that S-2-CPhA-HCl exhibits notable antimicrobial activity against various bacterial strains. For example:
- Minimum Inhibitory Concentrations (MIC) :
This antibacterial activity positions S-2-CPhA-HCl as a candidate for further development in antimicrobial therapies.
Case Study: Enzyme Inhibition
In a study focused on enzyme inhibition, S-2-CPhA-HCl demonstrated significant inhibitory effects on specific enzymes involved in metabolic pathways. The results highlighted its potential as a lead compound for drug development targeting diseases linked to enzyme dysregulation .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 2-Amino-2-(4-chlorophenyl)acetic acid HCl | Moderate enzyme inhibition | Different halogen substitution |
| 2-Amino-2-(3-bromophenyl)acetic acid HCl | Antimicrobial properties | Bromine substitution affects reactivity |
| S-2-CPhA-HCl | Strong neurotransmitter modulation | Chiral configuration enhances selectivity |
The comparative analysis shows that while similar compounds exhibit some overlapping activities, S-2-CPhA-HCl's unique structure contributes to its distinct biological properties.
Future Directions
Ongoing research aims to elucidate the full scope of biological activities associated with S-2-CPhA-HCl. Potential future studies may include:
- Detailed Mechanistic Studies : Exploring the specific pathways influenced by the compound.
- Therapeutic Applications : Investigating its efficacy in clinical settings for treating neurological disorders and infections.
- Synthesis of Derivatives : Developing analogs with enhanced potency or specificity for targeted biological activities .
Q & A
Q. How can the synthesis of 2-amino-2-(3-chlorophenyl)acetic acid hydrochloride be optimized for higher yield and purity?
- Methodological Answer : The synthesis typically involves condensation of 3-chlorophenylcarboxaldehyde with glycine in acidic conditions, forming an imine intermediate that is reduced to the target compound. Key optimizations include:
- Solvent selection : Reflux in ethanol/water mixtures improves solubility and reaction efficiency .
- Catalyst use : Hydrochloric acid facilitates imine formation and stabilization.
- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and identifies intermediates.
- Post-synthesis purification : Recrystallization in ethanol/water removes unreacted glycine or byproducts .
Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm the presence of the 3-chlorophenyl group, amino, and acetic acid moieties.
- IR spectroscopy : Identifies characteristic peaks for amine (-NH) and carboxylic acid (-COOH) groups .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (CHClNO) and isotopic patterns .
- X-ray crystallography : Resolves stereochemistry if chiral centers are present .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?
- Methodological Answer : The hydrochloride salt enhances water solubility due to ionic dissociation, making it suitable for biological assays. Stability tests should include:
- pH titration : Assess solubility across physiological pH ranges (4–8).
- Thermogravimetric analysis (TGA) : Determines decomposition temperature and hygroscopicity .
- Long-term storage : Lyophilized samples stored at -20°C retain stability for >12 months .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model intermediates and transition states. For example:
- Reaction path search : Identifies energetically favorable routes for substitutions at the chlorophenyl group .
- Docking studies : Predict interactions with biological targets (e.g., enzymes) to guide derivative design .
- Machine learning : Trains models on existing reaction data to optimize conditions (e.g., solvent, temperature) .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Enantiomeric purity : Chiral HPLC separates stereoisomers to assess individual bioactivity .
- Impurity profiling : LC-MS identifies synthetic byproducts (e.g., oxidized or dimerized forms) .
- Assay variability : Standardize cell-based assays (e.g., IC measurements) using positive controls and replicates .
Q. What experimental approaches are effective for studying its interaction with neurotransmitter systems?
- Methodological Answer :
- Radioligand binding assays : Quantify affinity for receptors (e.g., GABA) using H-labeled analogs.
- Electrophysiology : Patch-clamp techniques measure ion channel modulation in neuronal cells .
- In vivo microdialysis : Monitors extracellular neurotransmitter levels (e.g., serotonin, dopamine) in rodent models .
Q. How can process optimization improve scalability for industrial research applications?
- Methodological Answer :
- Flow chemistry : Continuous reactors reduce batch variability and enhance yield .
- Membrane separation : Nanofiltration removes impurities without column chromatography .
- DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., temperature, stoichiometry) for reproducibility .
Q. What methodologies are recommended for evaluating its environmental toxicity and biodegradability?
- Methodological Answer :
- Ames test : Assess mutagenicity using Salmonella typhimurium strains.
- Daphnia magna assays : Acute toxicity (LC) in aquatic organisms .
- OECD 301F test : Measures biodegradability in aerobic aqueous systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
